Tris(fumaric acid); bis(oxotremorine) is a complex chemical compound formed from the interaction of fumaric acid and oxotremorine. The systematic name for this compound is 1-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]pyrrolidinium (2E)-but-2-enedioate bis[(2E)-but-2-enedioic acid]. This compound is notable for its role in biological studies, particularly in relation to muscarinic acetylcholine receptors, which are significant in understanding Parkinson's disease and other neurological conditions .
The primary components of this compound include fumaric acid, a dicarboxylic acid commonly used in various industrial applications, and oxotremorine, a synthetic compound that acts as a selective agonist for muscarinic acetylcholine receptors. The synthesis of the compound involves treating oxotremorine with fumaric acid, resulting in a salt form that is often utilized in pharmacological research .
Tris(fumaric acid); bis(oxotremorine) can be classified as:
The synthesis of tris(fumaric acid); bis(oxotremorine) involves a straightforward method. The process begins with the dissolution of oxotremorine sesquifumarate in water, followed by evaporation under ambient conditions. This method leads to the formation of single crystals suitable for X-ray diffraction studies after approximately 12 hours .
This synthesis method highlights the simplicity and efficiency of producing high-purity crystals necessary for detailed structural analysis.
The molecular structure of tris(fumaric acid); bis(oxotremorine) reveals intricate interactions between its components. The structure comprises two monocationic, protonated oxotremorines and one doubly deprotonated dianionic fumarate, alongside two fully protonated fumaric acid molecules .
The structure exhibits hydrogen bonding patterns that stabilize the arrangement into 40-membered rings, contributing to its solid-state properties.
Tris(fumaric acid); bis(oxotremorine) participates in various chemical reactions primarily due to its functional groups:
These reactions are critical in understanding how the compound interacts with biological targets, particularly muscarinic receptors.
The mechanism of action for tris(fumaric acid); bis(oxotremorine) revolves around its ability to act as an agonist at muscarinic acetylcholine receptors. Upon binding to these receptors, it mimics acetylcholine's effects, leading to physiological responses associated with neurotransmission .
This mechanism underlines the potential use of this compound in pharmacological research related to neurodegenerative diseases.
Tris(fumaric acid); bis(oxotremorine) exhibits several notable physical and chemical properties:
Relevant data regarding these properties can significantly influence its application in scientific research.
Tris(fumaric acid); bis(oxotremorine) has several scientific uses:
This compound's unique properties and mechanisms make it an invaluable tool in both academic and pharmaceutical research settings.
Fumarate salts are extensively employed in pharmaceutical formulations due to their ability to enhance stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). The title compound exemplifies a complex acid-base system where the fumarate dianion and neutral fumaric acid molecules coexist, creating an extended hydrogen-bonded network. This structural motif—observed in only eight other CSD-documented salts like RESGEC and QARKOK—enables precise proton transfer states that are unattainable with monofunctional acids [2].
Therapeutically, fumarates exhibit intrinsic bioactivity beyond their role as counterions. They activate the Nrf2 antioxidant pathway and modulate immune responses, mechanisms leveraged in FDA-approved therapies for multiple sclerosis (e.g., Tecfidera®) and psoriasis [5]. In tris(fumaric acid); bis(oxotremorine), the excess fumaric acid isn't merely stoichiometric "filler"; it participates directly in the crystal lattice through O–H⋯O and N–H⋯O bonds, forming 40-membered rings with graph-set notation R₆⁶(40) [1] [3]. This structural complexity underscores a broader trend: approximately 75% of multi-component fumarate salts deviate from expected stoichiometries (e.g., sesquifumarates), necessitating crystallographic validation for accurate characterization [2].
Table 2: Structural Diversity of Fumarate Salts in the Cambridge Structural Database (CSD)
CSD Refcode | Cation | Anionic Components | Neutral Components |
---|---|---|---|
EYOYUM | Tedisamil | Fumarate dianion | Two fumaric acids |
RESGEC | Not specified | Fumarate dianion | Two fumaric acids |
QARKOK | Not specified | Fumarate dianion | Two fumaric acids |
PEJGAO | Λ-cobalt(III) tris(ethylenediamine) | Three fumarate dianions | None |
Oxotremorine (C₁₂H₁₉N₂O⁺) is a potent muscarinic acetylcholine receptor (mAChR) agonist structurally characterized by a but-2-ynyl linker connecting two nitrogen-containing heterocycles: a protonated pyrrolidine and a 2-oxopyrrolidine (lactam) group. Protonation occurs exclusively at the pyrrolidine nitrogen (N2), leaving the lactam carbonyl (O2) available for hydrogen bonding with fumaric acid [2] [5]. This protonation state enhances its molecular mimicry of acetylcholine, enabling selective activation of mAChRs implicated in Parkinson's disease pathophysiology [2] [8].
Crystallographic studies reveal significant conformational flexibility in the but-2-ynyl chain. The N2–C8–C5–N1 torsion angle in the fumarate salt is 163.17(13)°, adopting a near-anti conformation distinct from oxotremorine sesquioxalate (38.35°) or acetylene-imidazole analogs (53.3°) [2]. This flexibility arises from minimal steric constraints between the heterocycles, allowing adaptation to diverse crystalline environments without compromising receptor engagement. Functionally, oxotremorine's mAChR activation induces tremors, bradykinesia, and rigidity in animal models, establishing it as a critical tool for neurodegenerative research [5] [8].
Table 3: Conformational Flexibility in Oxotremorine Derivatives
Compound | Torsion Angle (N–C–C–N) | CSD Refcode | Reference |
---|---|---|---|
Oxotremorine fumarate | 163.17(13)° | Not provided | [2] |
Oxotremorine sesquioxalate | 38.35(3)° | OXTREO | [2] |
Acetylenic imidazole analog | 53.3(4)° | KOGCEO | [2] |
The co-crystallization of oxotremorine with fumaric acid exemplifies engineered solid-state stability via supramolecular synthons. The asymmetric unit contains one oxotremorine cation, one half of a fumarate dianion (due to symmetry), and one neutral fumaric acid molecule. Three distinct hydrogen-bonding motifs drive assembly:
These interactions generate a cascade of 40-membered rings interconnected by fumarate dianions into infinite chains along the [001] crystallographic direction. The fumarate dianion exhibits disorder over two positions, with C–O bond lengths (1.270(3) Å and 1.243(2) Å) indicating electronic delocalization. In contrast, fumaric acid shows localized bonding: C=O at 1.209(2) Å and C–OH at 1.310(2) Å [2] [3]. This disorder and bond-length differentiation confirm the distinct protonation states of the fumarate species. The resulting architecture highlights how multi-component crystallization leverages diverse H-bond donors/acceptors to achieve thermodynamically stable lattices—crucial for shelf-stable formulations of ionizable APIs [1] [3].
Table 4: Key Hydrogen Bonds in Tris(fumaric acid); bis(oxotremorine) Crystal Structure
D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H⋯A (°) |
---|---|---|---|---|
N2–H2⋯O7 | 0.908(19) | 1.809(19) | 2.705(2) | 168.3(17) |
O3–H3⋯O1 | 0.90(1) | 1.69(1) | 2.5739(16) | 167(2) |
O4–H4⋯O6 | 0.91(1) | 1.58(1) | 2.483(2) | 167(2) |
C8–H8A⋯O4 | 0.97 | 2.54 | 3.191(2) | 125 |
Crystallographic Features:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7